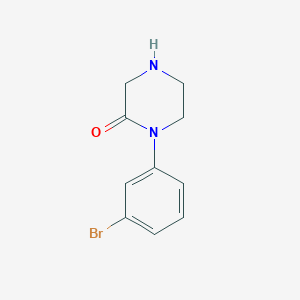

1-(3-Bromo-phenyl)-piperazin-2-one

Description

Pervasiveness of the Piperazin-2-one (B30754) Scaffold in Chemical Research

The piperazine (B1678402) ring, and by extension the piperazin-2-one core, is widely recognized as a "privileged scaffold" in drug discovery. synquestlabs.comiucr.orgnih.gov This designation stems from its frequent appearance in biologically active compounds across various therapeutic areas. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the systematic modification of a molecule's physicochemical properties, such as solubility and basicity, which are crucial for its pharmacokinetic profile. nih.govmdpi.comresearchgate.net

Derivatives of the broader piperazine family have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and antipsychotic properties. chemicalbook.comsigmaaldrich.comfda.govmdpi.comnih.gov The structural versatility of the piperazine nucleus allows it to interact with a variety of biological targets. nih.govmdpi.comresearchgate.net This has led to its incorporation into numerous approved drugs and a vast number of compounds currently under investigation. mdpi.comnih.gov Specifically, the piperazinone motif is considered a privileged structure in medicinal chemistry due to its peptidomimetic properties, which arise from the specific positioning of its heteroatoms. acs.org

Academic Research Landscape of 1-(3-Bromo-phenyl)-piperazin-2-one

Despite the broad interest in the piperazin-2-one scaffold, a detailed survey of the academic literature reveals a sparse research landscape specifically for This compound . While the compound is commercially available and its chemical identity is established, dedicated studies on its synthesis, biological activity, or therapeutic potential are not prominently featured in published research.

The compound is identified by the CAS Number 749833-17-8 . thsci.com Publicly accessible chemical databases provide basic information about its molecular formula (C₁₀H₁₁BrN₂O) and molecular weight (255.11 g/mol ). thsci.com

Research on structurally similar compounds offers some context. For instance, the related compound 1-(3-Bromophenyl)piperazine (CAS Number 31197-30-5) is more frequently cited, often as a precursor or intermediate in the synthesis of more complex molecules with potential biological activities. nih.govchemicalbook.comsigmaaldrich.com Additionally, research exists on other derivatives, such as 4-Acetyl-1-(3-bromophenyl)-2-piperazinone , indicating that the core structure is a subject of chemical exploration. nih.gov Studies on various substituted phenylpiperazine derivatives have explored their potential in areas like antiviral and antimicrobial applications. nih.gov

The lack of specific research on this compound suggests that it may primarily serve as a building block in the synthesis of larger, more complex molecules rather than being an endpoint of research itself. It could be part of larger chemical libraries used in high-throughput screening, where the individual contributions of each compound are not detailed in publications. Future research may yet uncover specific properties or applications for this particular molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(3-bromophenyl)piperazin-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2 |

InChI Key |

NGJQSFABNPLHFX-UHFFFAOYSA-N |

SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Bromo Phenyl Piperazin 2 One and Congeners

Core Formation Strategies for the Piperazin-2-one (B30754) Ring System

The construction of the piperazin-2-one heterocyclic core is the cornerstone of synthesizing compounds like 1-(3-bromo-phenyl)-piperazin-2-one. Modern organic synthesis has produced a variety of robust methods, ranging from classical cyclization reactions to complex, highly efficient one-pot and transition metal-catalyzed processes.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a fundamental strategy for forming the piperazin-2-one ring. These protocols typically involve the formation of one of the amide bonds or the ring-closing alkylation step on a pre-functionalized linear precursor.

One common approach involves the cyclization of N-(2-aminoethyl)amino acid derivatives. For instance, the reaction between ethyl α-bromophenylacetate and an excess of ethylenediamine leads to the formation of 3-phenyl-piperazin-2-one through a tandem N-alkylation and subsequent intramolecular aminolysis of the ester. prepchem.com Another strategy is the reductive cyclization of cyanomethylamino pseudopeptides. researchgate.net

More advanced intramolecular methods include:

Intramolecular Hydroamination: A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been developed for synthesizing 2,6-disubstituted piperazines from aminoalkene precursors. organic-chemistry.org This approach can be adapted for piperazinone synthesis.

β-Lactam Transformation: Chiral 4-formyl-1-(ω-haloalkyl)-β-lactams can undergo intramolecular imination with a primary amine, followed by subsequent transformations to yield functionalized, homochiral piperazines, demonstrating a pathway that could be tailored for piperazinone synthesis.

Multi-Component Reactions for Piperazin-2-one Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

A notable MCR for constructing substituted piperazin-2-ones is the Ugi four-component condensation (4CC) . This reaction can be employed using an α-N-Boc-diaminopropionic acid resin ester (as the amine component), an optically active α-bromoacid, an aldehyde, and an isocyanide. A final cyclitive cleavage step yields the desired piperazin-2-one products with high purity. researchgate.net This approach allows for the introduction of multiple points of diversity into the final structure.

Another powerful MCR involves a copper-catalyzed, highly diastereoselective reaction of α-amino aldehydes, dibenzylamine, and various alkynes to produce propargyl syn-1,2-diamines, which are versatile intermediates for heterocyclic synthesis. researchgate.net

| Reaction Type | Key Reactants | Features |

| Ugi 4CC | α-N-Boc-diaminopropionic acid ester, α-bromoacid, aldehyde, isocyanide | High purity, multiple points of diversity, suitable for solid-phase synthesis |

| Copper-Catalyzed MCR | α-amino aldehydes, dibenzylamine, alkynes | Highly diastereoselective, produces versatile diamine intermediates |

Cascade and One-Pot Synthetic Approaches to Piperazin-2-ones

Cascade and one-pot reactions streamline synthetic sequences by avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste. nih.govacs.org Several such elegant processes have been developed for piperazin-2-one synthesis.

A metal-promoted cascade transformation has been reported that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in good yields. bohrium.comthieme.dethieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it well-suited for combinatorial synthesis. bohrium.comthieme.dethieme-connect.com The reaction tolerates a range of functionalities on the aryl iodide, including both electron-donating and electron-accepting groups, as well as acidic protons on groups like hydroxyls and N-H bonds. thieme-connect.com

Another innovative one-pot approach is a domino ring-opening cyclization (DROC) sequence. This method combines a Knoevenagel reaction, an asymmetric epoxidation, and the DROC step. nih.govacs.orgnih.gov Commercially available aldehydes, (phenylsulfonyl)acetonitrile, a peroxide, and 1,2-ethylenediamines are used to generate 3-aryl/alkyl piperazin-2-ones in good yields and with high enantioselectivity. nih.govacs.orgnih.gov

| One-Pot Strategy | Key Steps | Starting Materials | Products |

| Metal-Promoted Cascade | Nucleophilic substitution, cyclization | Chloro allenylamide, primary amine, aryl iodide | Substituted piperazin-2-ones |

| Domino Ring-Opening Cyclization (DROC) | Knoevenagel, Asymmetric Epoxidation, Ring-Opening Cyclization | Aldehyde, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamine | 3-Aryl/Alkyl piperazin-2-ones |

Transition Metal-Catalyzed Cycloaddition and Cross-Coupling Reactions

Transition metal catalysis offers powerful and versatile tools for constructing the piperazin-2-one ring system, often with high selectivity and functional group tolerance. mdpi.com

Palladium-catalyzed reactions are particularly prominent. A Pd-catalyzed cyclization has been developed for the modular synthesis of highly substituted piperazines, which can be adapted for piperazinone targets. organic-chemistry.org This reaction couples a propargyl unit with various diamine components. organic-chemistry.org Additionally, palladium-catalyzed carbonylative cyclization of suitably substituted allenamides provides access to enone structures within heterocyclic frameworks. researchgate.net

Iridium and Rhodium catalysis have been successfully applied in an enantioselective reductive amination and amidation cascade reaction. acs.org This process couples simple alkyl diamines with α-ketoesters to afford chiral piperazin-2-one products. The choice of metal (iridium for disubstituted diamines, rhodium for monosubstituted) is crucial for achieving high enantioselectivity. acs.org

Photoredox catalysis , often employing iridium-based catalysts, has emerged as a modern method for C-H functionalization. mdpi.com This technology can be used to generate α-amino radicals from piperazine (B1678402) precursors, which can then couple with various partners, offering a direct route to introduce complexity onto the piperazinone core. mdpi.com

Jocic-Type and Bargellini Reactions for Piperazinone Formation

The Jocic-type reaction provides a regioselective pathway to 1-substituted piperazinones. This modified reaction involves the treatment of enantiomerically-enriched trichloromethyl-containing alcohols with unsymmetrical 1,2-diamines. researchgate.net The reaction proceeds with little to no loss of stereochemical integrity, making it valuable for synthesizing chiral pharmaceutical intermediates. researchgate.net This method leverages readily available trichloromethyl carbinols, which can be formed from aldehydes. researchgate.net

The Bargellini reaction, a classic multicomponent reaction, typically involves the reaction of a phenol, chloroform, and a primary or secondary amine in the presence of a base to form a substituted glycine derivative. While not a direct method for piperazinone ring formation, its utility in generating complex α-amino acid or amide precursors makes it a potentially relevant, albeit less direct, tool in multi-step syntheses of highly substituted piperazinone congeners.

Stereoselective Synthesis of Piperazin-2-one Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for synthesizing piperazin-2-one derivatives is of paramount importance.

Asymmetric catalytic methodologies are highly sought after. A one-pot organocatalytic synthesis has been developed that provides 3-aryl/alkyl piperazin-2-ones with up to 99% enantiomeric excess (ee). nih.govnih.gov This process uses a quinine-derived urea (B33335) catalyst to control the stereochemistry in two of the three reaction steps (asymmetric epoxidation and domino ring-opening cyclization). nih.govacs.orgnih.gov

Transition metal catalysis also provides powerful enantioselective routes. An efficient cascade reaction catalyzed by iridium or rhodium complexes, using modular phosphoramidite-phosphine hybrid ligands, yields chiral piperazinones from the coupling of alkyl diamines and α-ketoesters. acs.org

Furthermore, the Jocic-type reaction, when starting with enantiomerically-enriched trichloromethyl-alcohols, serves as an excellent method for transferring chirality to the final 1-substituted piperazinone product. researchgate.net Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is another advanced strategy to create highly enantioenriched tertiary piperazin-2-ones.

| Method | Catalyst/Reagent | Key Feature | Enantioselectivity |

| One-Pot DROC | Quinine-derived urea (organocatalyst) | Asymmetric epoxidation | Up to 99% ee |

| Asymmetric Cascade | Iridium or Rhodium complexes with chiral ligands | Reductive amination/amidation | High enantioselectivity |

| Jocic-Type Reaction | Enantiomerically-enriched starting material | Chirality transfer | High stereochemical integrity |

| Pd-Catalyzed Alkylation | Palladium complex with chiral ligand | Decarboxylative allylic alkylation | High enantiomeric excess |

Asymmetric Catalytic Methodologies

The generation of chiral piperazin-2-ones is of significant interest for developing stereospecific therapeutic agents. Asymmetric catalytic methods offer an efficient route to these enantiomerically enriched compounds, moving beyond classical resolution techniques. dicp.ac.cn

Several key strategies have been developed:

Catalytic Hydrogenation: Iridium- and Palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors is a versatile strategy. acs.orgacs.orgnih.gov For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile pathway to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (ee) up to 90%. dicp.ac.cn This method allows for the creation of stereogenic centers at various positions on the heterocyclic ring. acs.orgacs.orgnih.gov

Decarboxylative Allylic Alkylation: A palladium-catalyzed decarboxylative allylic alkylation of racemic piperazin-2-ones can produce derivatives with a C3-quaternary stereocenter in high enantioselectivity. nih.gov

Domino Reactions: A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to yield 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess (up to 99% ee). acs.orgacs.org This method utilizes a quinine-derived urea as an organocatalyst for the stereoselective steps. acs.orgacs.org

These methodologies are summarized in the table below.

| Methodology | Catalyst/Reagent | Substrate | Key Features | Reported Enantioselectivity (ee) |

| Asymmetric Hydrogenation dicp.ac.cnacs.org | Palladium or Iridium complexes | Unsaturated piperazin-2-ones (e.g., pyrazin-2-ols) | Direct reduction to form chiral centers. | Up to 90% |

| Decarboxylative Allylic Alkylation nih.gov | Palladium complexes | Racemic N-protected piperazin-2-ones | Creates C3-quaternary stereocenters. | High |

| Domino Ring-Opening Cyclization (DROC) acs.orgacs.org | Quinine-derived urea (organocatalyst) | Aldehydes, (phenylsulfonyl)acetonitrile | One-pot, multi-step synthesis. | Up to 99% |

Chiral Auxiliary and Chiral Pool Strategies

Before the widespread adoption of asymmetric catalysis, the synthesis of chiral piperazin-2-ones relied heavily on chiral auxiliary and chiral pool approaches. dicp.ac.cnacs.org These methods remain valuable, particularly for specific stereochemical outcomes.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, often natural α-amino acids, to construct the piperazin-2-one core. dicp.ac.cn The inherent chirality of the starting material is transferred to the final product, dictating its absolute stereochemistry. This approach is direct and avoids the need for chiral separation or an external chiral catalyst.

Chiral Auxiliary Strategies: In this approach, an achiral piperazin-2-one precursor is covalently bonded to a removable chiral molecule (the auxiliary). The auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. nih.gov For example, (R)-(–)-phenylglycinol has been used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. nih.gov Similarly, Ellman's auxiliary has been employed in the synthesis of homochiral piperazine derivatives. nih.gov

| Strategy | Principle | Starting Materials/Reagents | Advantages | Disadvantages |

| Chiral Pool dicp.ac.cn | Utilizes enantiopure starting materials where chirality is preserved. | α-Amino acids | Direct transfer of stereochemistry; predictable absolute configuration. | Limited to the availability of chiral starting materials. |

| Chiral Auxiliary nih.gov | A temporary chiral group directs stereoselective bond formation. | Phenylglycinol, Ellman's auxiliary | Broad substrate scope; high diastereoselectivity can be achieved. | Requires additional steps for attachment and removal of the auxiliary. |

Synthetic Routes to 1-(3-Bromo-phenyl) Substitution

The introduction of the 3-bromophenyl group onto the N1 position of the piperazin-2-one ring is a critical step that can be achieved via two main pathways: late-stage functionalization of a pre-formed ring or convergent assembly using a brominated precursor.

This approach involves the synthesis of 1-phenylpiperazin-2-one followed by direct bromination of the aromatic ring. The reaction proceeds via electrophilic aromatic substitution. The piperazinone substituent, specifically the nitrogen atom attached to the phenyl ring, is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, direct bromination of 1-phenylpiperazin-2-one would likely yield a mixture of 1-(2-bromophenyl)- and 1-(4-bromophenyl)-piperazin-2-one, with the desired 1-(3-bromophenyl) isomer being a minor product, if formed at all. This lack of regioselectivity makes this route less efficient for synthesizing the specific meta-substituted target compound.

A more regioselective and widely used approach involves coupling piperazin-2-one with a pre-functionalized aromatic precursor, such as 1,3-dibromobenzene or 3-bromoaniline. This strategy ensures the bromine atom is correctly positioned. The primary methods for this carbon-nitrogen bond formation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. nih.gov

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction between an amine (piperazin-2-one) and an aryl halide (e.g., 1,3-dibromobenzene). wikipedia.org The reaction has a broad substrate scope and generally proceeds under milder conditions than the Ullmann reaction. wikipedia.orgmdpi.com The choice of palladium precatalyst, phosphine ligand (such as X-Phos), and base is crucial for achieving high yields. nih.govresearchgate.netresearchgate.net

Ullmann Condensation: This classical copper-catalyzed reaction also forms C-N bonds but traditionally requires harsh conditions, such as high temperatures (often over 200°C) and polar solvents. wikipedia.orgnih.gov While modern advancements have introduced improved catalyst systems with ligands that allow for milder conditions, the Buchwald-Hartwig reaction is often preferred for its wider functional group tolerance. wikipedia.orgnih.govorganic-chemistry.org

| Coupling Reaction | Catalyst | Typical Conditions | Advantages | Limitations |

| Buchwald-Hartwig Amination nih.govwikipedia.org | Palladium(0) complexes with phosphine ligands (e.g., X-Phos, BINAP) | Moderate temperatures, requires a base. | High yields, broad functional group tolerance, milder conditions. | Cost of palladium and ligands. |

| Ullmann Condensation nih.govwikipedia.org | Copper(I) or Copper(0) | High temperatures, polar solvents. | Lower catalyst cost. | Harsh conditions, lower functional group tolerance, often requires activated aryl halides. |

Parallel Synthesis and Combinatorial Library Generation of Piperazin-2-one Scaffolds

To explore the structure-activity relationships of piperazin-2-one derivatives, medicinal chemists often employ high-throughput synthesis techniques to create large collections, or libraries, of related compounds. uniroma1.it Parallel synthesis and combinatorial chemistry are powerful tools for this purpose, allowing for the rapid generation of thousands of distinct molecules. 5z.comnih.gov

These strategies typically rely on a core scaffold, such as piperazin-2-one, which has multiple points of diversification. By using a variety of building blocks at each of these points, a large library can be constructed. For example, starting with the 1-(3-bromophenyl)-piperazin-2-one core, diversity can be introduced by substituting the hydrogen atoms on the piperazinone ring.

The synthesis can be performed in two main ways:

Solution-Phase Synthesis: Reactions are carried out in solution, often in microtiter plates, allowing for the parallel synthesis of many individual compounds. nih.gov

Solid-Phase Synthesis: The piperazin-2-one scaffold is attached to a polymer resin, and subsequent chemical transformations are carried out. 5z.comnih.gov This method simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov

A hypothetical library design based on the 1-(3-bromophenyl)-piperazin-2-one scaffold is shown below.

| Scaffold | R¹ Position | R² Position | Number of Building Blocks | Total Library Size |

| 1-(3-bromophenyl)-piperazin-2-one | Alkyl groups (e.g., Methyl, Ethyl, Propyl) | Aryl groups (e.g., Phenyl, Naphthyl, Pyridyl) | R¹: 20 variants, R²: 50 variants | 1,000 compounds |

Fragment-Assembly and Molecular Hybridization Strategies for Piperazin-2-one Derivatives

Modern drug discovery often employs rational design strategies like fragment-based drug discovery (FBDD) and molecular hybridization to create novel therapeutic agents. researchgate.net The 1-(3-bromophenyl)-piperazin-2-one motif is well-suited for both approaches.

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target are identified. astx.com The piperazin-2-one core could serve as such a fragment. Through structure-based design, these initial hits are then optimized by growing them or linking them together to create more potent, lead-like molecules. astx.commdpi.comrsc.org The 3-bromophenyl group is particularly useful here, as the bromine atom can be readily transformed using cross-coupling reactions to explore different chemical vectors and improve target binding.

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single "hybrid" molecule. lew.ro The goal is to create a compound with a multi-target profile or enhanced activity. For example, researchers have designed and synthesized hybrids by linking the piperazin-2-one scaffold to other bioactive moieties like acetophenone or coumarin. lew.ronih.gov These hybrid molecules aim to leverage the beneficial properties of each component to achieve a synergistic therapeutic effect. researchgate.net

| Strategy | Concept | Application to Piperazin-2-one | Example |

| Fragment-Based Drug Discovery (FBDD) astx.com | Small fragments are identified and optimized into potent leads. | The piperazin-2-one core acts as an initial fragment hit to be elaborated. | Growing a chain from the C3 position of the piperazinone ring to reach a new pocket in a target enzyme. |

| Molecular Hybridization researchgate.netlew.ro | Two or more pharmacophores are combined into a single molecule. | The 1-(3-bromophenyl)-piperazin-2-one scaffold is covalently linked to another known bioactive molecule. | Synthesis of acetophenone/piperazin-2-one hybrids as potential anti-cancer agents. nih.gov |

Structural Characterization and Conformational Dynamics of 1 3 Bromo Phenyl Piperazin 2 One

Spectroscopic Analysis for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Bromo-phenyl)-piperazin-2-one, both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the 3-bromophenyl group and the piperazin-2-one (B30754) ring.

In the ¹H NMR spectrum , the protons of the piperazine (B1678402) ring are expected to appear as complex multiplets in the aliphatic region, typically between δ 2.5 and 4.0 ppm. lew.roresearchgate.net The presence of the adjacent carbonyl group and the nitrogen atom deshields these protons. Specifically, the CH₂ group adjacent to the carbonyl (C3-H) and the CH₂ group adjacent to the N-phenyl nitrogen (C5-H and C6-H) would have distinct chemical shifts. The four aromatic protons of the 3-bromophenyl ring would appear in the aromatic region (approximately δ 6.8–7.6 ppm). rsc.org Their splitting pattern would be characteristic of a 1,3-disubstituted benzene (B151609) ring, showing distinct signals for H-2', H-4', H-5', and H-6'. A broad singlet corresponding to the N-H proton of the amide is also expected. lew.ro

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon (C=O) of the lactam ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165–170 ppm. lew.ro The carbons of the piperazine ring would appear in the δ 40–60 ppm region. For the 3-bromophenyl substituent, six distinct aromatic carbon signals are expected, including a signal for the carbon atom directly bonded to the bromine (C-Br), which would be influenced by the halogen's electronic effects. mdpi.comrsc.org

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~167 |

| CH₂ (piperazine ring) | ~2.8 - 3.8 (multiplets) | ~40 - 55 |

| NH | Broad singlet | - |

| Ar-H (phenyl ring) | ~6.8 - 7.6 (multiplets) | ~115 - 150 |

| C-Br (phenyl ring) | - | ~122 |

Note: These are predicted values based on analogous structures reported in the literature. lew.romdpi.comrsc.org

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band would be the carbonyl (C=O) stretching vibration of the amide (lactam) group, expected in the region of 1650–1690 cm⁻¹. Other characteristic absorptions would include the N-H stretch of the amide, typically appearing as a broad band around 3200-3400 cm⁻¹, C-H stretching vibrations of the aromatic and aliphatic groups (around 2850–3100 cm⁻¹), and C-N stretching vibrations. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (C₁₀H₁₁BrN₂O), the molecular ion peak [M]⁺ would be expected at m/z 254 and 256, with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). raco.catnist.govuni.lu Fragmentation would likely involve the loss of CO, and cleavage of the piperazinone ring.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive data on its solid-state conformation, bond lengths, bond angles, and crystal packing are not available.

An X-ray diffraction analysis, were it to be performed, would provide unambiguous proof of the molecular structure in the solid state. researchgate.net It would reveal the precise three-dimensional arrangement of the atoms, including the conformation of the six-membered piperazin-2-one ring (e.g., chair, boat, or twist). researchgate.net Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amide N-H group, which dictate the packing of the molecules in the crystal lattice. iucr.org Such studies on related bromophenyl and piperazine derivatives have been crucial in confirming their structures and understanding their supramolecular chemistry. mdpi.comiucr.org

Conformational Preferences and Dynamics of the Piperazin-2-one Ring System

The conformational behavior of the this compound molecule is governed by the interplay of several structural features, primarily the inherent flexibility of the six-membered ring, the steric and electronic effects of the 3-bromophenyl group, and the planarity constraints imposed by the lactam (amide) functionality.

The piperazine ring, similar to cyclohexane, typically adopts a non-planar chair conformation as its lowest energy state to minimize angular and torsional strain. wikipedia.org However, the presence of the N-phenyl group and the amide bond introduces significant conformational complexity. rsc.orgrsc.org Two primary dynamic processes are expected to influence the molecule's behavior in solution:

Restricted Amide Bond Rotation: The C(O)-N(phenyl) bond has a partial double bond character due to resonance, which restricts free rotation. This can lead to the existence of different rotational conformers (rotamers) that may be observable by NMR spectroscopy, often at low temperatures. rsc.orgrsc.org

Ring Inversion: The chair conformation of the piperazine ring can undergo inversion, interconverting between two chair forms. For N-substituted piperazines, this process can be slow on the NMR timescale, leading to the observation of separate signals for axial and equatorial protons. rsc.org The energy barrier for this inversion is influenced by the nature of the substituents on the nitrogen atoms.

Computational Chemistry and Theoretical Investigations of 1 3 Bromo Phenyl Piperazin 2 One

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of 1-(3-Bromo-phenyl)-piperazin-2-one, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). nih.govnih.gov These calculations are crucial as the molecular geometry dictates many of its chemical and physical properties.

For instance, studies on similar piperazine-containing compounds have shown that DFT can accurately predict bond lengths, bond angles, and torsion angles. nih.gov The optimized geometry is a true minimum on the potential energy surface, confirmed by frequency calculations. nih.gov In some cases, the computed geometric parameters can be compared with experimental data from X-ray crystallography, often showing good agreement, though some deviations, particularly in torsion angles, can occur due to crystal packing forces not present in the gaseous phase calculations. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For various piperazine (B1678402) derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps have been calculated to understand their electronic properties and reactivity. mdpi.comresearchgate.netresearchgate.netmdpi.com For example, in one study on a related compound, the HOMO-LUMO energy gap was calculated to be -6.785 eV. mdpi.com The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netjmaterenvironsci.com

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability (nucleophilicity). Higher energy often corresponds to greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability (electrophilicity). Lower energy often corresponds to greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower chemical reactivity. |

Local Chemical Reactivity Descriptors

Beyond the broad picture provided by FMO analysis, local chemical reactivity descriptors offer a more nuanced view of reactivity at specific atomic sites within a molecule. These descriptors, often derived from DFT calculations, help to pinpoint the exact locations most susceptible to chemical reactions.

Electron density-based local reactivity descriptors, such as Fukui functions, are calculated to identify the chemically reactive sites in a molecule. nih.gov These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thereby highlighting the regions most prone to nucleophilic or electrophilic attack. This level of detail is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Simulation and Modeling Approaches

While quantum mechanics provides a static picture of a molecule's properties, molecular simulation and modeling techniques allow for the exploration of its dynamic behavior and interactions with other molecules, particularly biological macromolecules.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological target. nih.govnih.govcsfarmacie.cz This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its target.

For compounds containing the phenylpiperazine scaffold, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes or as ligands for specific receptors. nih.govnih.govrsc.orgresearchgate.net These studies involve placing the ligand, in this case, a derivative of this compound, into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.govfrontiersin.org This technique is used to study the conformational flexibility of molecules and the stability of ligand-receptor complexes predicted by molecular docking. nih.govrsc.org

In the context of this compound derivatives, MD simulations can be employed to understand how the molecule behaves in a physiological environment, such as in an aqueous solution. nih.gov When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose obtained from docking and identify any conformational changes in the protein or the ligand upon binding. nih.govrsc.orgfrontiersin.org These simulations can reveal crucial details about the dynamics of the interaction, providing a more comprehensive understanding than static docking studies alone.

Structure-Based Pharmacophore Modeling

Structure-based pharmacophore modeling is a computational strategy that relies on the known three-dimensional structure of a biological target, such as a protein or enzyme, to define the essential features a molecule must possess to bind to it. This method is crucial when the crystal structure of the target in complex with a ligand is available. nih.govdergipark.org.tr

The process begins by identifying the key interaction points between the known ligand and the amino acid residues in the target's binding site. youtube.com These interactions, which can include hydrogen bonds, hydrophobic contacts, ionic interactions, and aromatic stacking, are then abstracted into a 3D model known as a pharmacophore. This model represents the spatial arrangement of these essential features. nih.govdergipark.org.tr For instance, in a study of ROR1 pseudokinase inhibitors, the piperazine ring was identified as being in a solvent-exposed area, and modifications were designed based on its position within the binding pocket. acs.org Similarly, docking studies of 5-HT7 receptor antagonists revealed that the arylpiperazine fragment of complex ligands consistently occupied a specific pocket, interacting with particular amino acids. researchgate.net

This resulting pharmacophore model serves as a 3D query for screening large virtual databases of compounds. Molecules from the database that can conform to the pharmacophore's features are identified as potential hits for further testing. nih.gov This approach allows for the discovery of novel chemical scaffolds that are structurally different from the original ligand but still meet the necessary binding requirements. dergipark.org.tr

Ligand-Based Pharmacophore Development and Validation

In the absence of a known 3D structure for a biological target, ligand-based pharmacophore modeling becomes an invaluable tool. dergipark.org.tryoutube.com This approach utilizes a set of molecules with known biological activities (both active and inactive) to deduce a pharmacophore model. nih.gov The underlying principle is that the common structural and electronic features among active molecules are responsible for their biological effect. nih.gov

Two primary methodologies are employed for generating ligand-based pharmacophore models:

Common Features Pharmacophore Modeling: This method identifies the common chemical features present in the most active compounds of a series. nih.gov

3D-QSAR Pharmacophore Modeling: This more quantitative approach considers the chemical features of both highly active and inactive compounds, along with their corresponding biological activity data, to generate a hypothesis. nih.gov Algorithms like the HypoGen in Discovery Studio are used for this purpose. nih.gov

Once a pharmacophore hypothesis is generated, it must be rigorously validated. This is typically done using a test set of compounds that were not used in the model's creation. nih.gov A statistically robust model will be able to accurately predict the activity of these test compounds. Key statistical parameters used for validation include the correlation coefficient (r²), cross-validation correlation coefficient (q²), and predictive correlation coefficient (r²_pred). For example, a 3D-QSAR model for PLK1 inhibitors was considered superior based on its high q² (0.628) and r²_pred (0.785) values. mdpi.com Similarly, a QSAR model for mTORC1 inhibitors based on piperazine derivatives was validated by its coefficient of determination (R² = 0.74) and cross-validation coefficient (R²CV = 0.542). mdpi.com

Chemoinformatic Analysis for Structural Diversity Assessment

Chemoinformatics applies computational methods to analyze and manage large sets of chemical data, providing crucial insights into the structural diversity of compound libraries. umn.edu A structurally diverse library is more likely to contain compounds with novel biological activities. This analysis helps researchers understand the region of "chemical space" that their compound collection occupies and identify opportunities to synthesize novel structures. umn.edu

One common approach is to assess libraries based on their physicochemical properties (like molecular weight, logP, and polar surface area), scaffold diversity, and structural fingerprints. umn.eduyoutube.com Principal Component Analysis (PCA) is a powerful statistical method used to visualize the chemical space occupied by a library. By plotting the principal components, researchers can see how compounds cluster and how a new series of molecules expands the diversity of an existing collection.

Diversity-oriented synthesis (DOS) is a strategy that aims to systematically explore chemical space by generating structurally diverse molecules. nih.gov The piperazine scaffold is frequently used in this context because it is a "privileged structure" found in many biologically active compounds and can be readily modified to create large libraries of analogues. nih.gov For example, researchers might take a core scaffold, such as a piperazine-containing triazole, and use it as a query to search for analogues within larger libraries, thereby exploring the chemical space around a known active structure. mdpi.com This chemoinformatic approach ensures that newly synthesized libraries are novel and cover a broad range of structural possibilities, increasing the probability of discovering new lead compounds. nih.gov

Structure Activity Relationship Sar Studies and Rational Ligand Design for Piperazin 2 One Derivatives

Strategic Design Principles for Modulating Activity Profiles

A central strategy in the design of these derivatives involves the rational introduction of various functional groups to probe the chemical space around the core scaffold. For instance, in the development of γ-secretase modulators for Alzheimer's disease, researchers modified a lead compound by replacing an imidazolylphenyl moiety with an oxazolylphenyl group. nih.gov This strategic change, coupled with optimization of a urea (B33335) group, led to a significant improvement in microsomal stability while maintaining the desired activity and selectivity. nih.gov This work culminated in the identification of an orally available and brain-penetrant derivative that effectively reduced brain Aβ₄₂ levels in animal models. nih.gov

Similarly, in the pursuit of potent Notum inhibitors, initial SAR studies on related thienopyrimidine acids indicated that the heterocyclic portion of the molecule was the primary driver of activity, binding within the palmitoleate (B1233929) pocket of the enzyme. nih.gov The amide moiety was found to have a lesser, though not negligible, impact on binding. nih.gov This understanding allowed for a focused approach to modify the molecule, leading to the identification of potent inhibitors with improved metabolic stability and cell permeability. nih.gov

The table below illustrates how different substituents on piperazine (B1678402) derivatives can influence their biological activity.

| Compound ID | Core Scaffold | Substituent R1 | Substituent R2 | Biological Target | Observed Activity | Reference |

| 6j | Piperazine | Oxazolylphenyl | Optimized Urea | γ-secretase | Selective Aβ₄₂ reduction | nih.gov |

| 5d | Thieno[2,3-d]pyrimidine | Piperazin-2-one (B30754) | Amide | Notum | Potent Inhibition (IC50 < 10 nM) | nih.gov |

| 5l | Thieno[2,3-d]pyrimidine | N-Methyl-imidazolidin-4-one | Amide | Notum | Potent activity, improved stability | nih.gov |

| (S)-(+)-10 | 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | (S)-enantiomer | - | Opioid Receptors | 105 times more potent than morphine | nih.gov |

| (R)-(-)-18 | 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine | (R)-enantiomer | - | Opioid Receptors | Narcotic antagonist activity | nih.gov |

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to modify lead compounds to improve their properties while retaining desired biological activity. nih.gov Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties, often leading to enhanced potency, selectivity, or pharmacokinetic profiles. enamine.netenamine.net Scaffold hopping, a more dramatic approach, involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov

In the context of piperazine-containing compounds, these strategies have been successfully employed. For example, in the development of σ2 receptor ligands, replacing the piperazine moiety with various diazaspiroalkanes and bridged diamine ring systems was explored. nih.gov While some replacements led to a decrease in affinity for the σ2 receptor, others, like the homopiperazine (B121016) analog, resulted in high-affinity ligands. nih.gov This highlights the nuanced and often unpredictable nature of bioisosteric replacement.

Scaffold hopping has also proven effective. In the search for Notum inhibitors, a scaffold-hopping approach from thienopyrimidine acids led to the discovery of potent 3-methylimidazolin-4-one amides as inhibitors. nih.gov This demonstrates how moving to a new chemical scaffold can unlock novel and improved pharmacological properties.

The following table provides examples of bioisosteric replacements and scaffold hopping in piperazine derivatives.

| Original Scaffold/Moiety | Replacement Scaffold/Moiety | Target | Outcome | Reference |

| Piperazine | Spirodiamine | Olaparib Target | Beneficially affected activity and reduced cytotoxicity | enamine.netenamine.net |

| Piperazine | Diazaspiroalkanes | σ2 Receptor | Reduction in affinity for σ2R, modest increase for σ1R | nih.gov |

| Piperazine | Homopiperazine | σ2 Receptor | High affinity for σ2R | nih.gov |

| Thienopyrimidine acid | 3-Methylimidazolin-4-one amide | Notum | Potent inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

For piperazine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antihistamine and antibradykinin effects. nih.gov These studies typically involve aligning a set of molecules and calculating their steric and electrostatic fields. The resulting data is then correlated with the biological activity to generate a predictive model. Such models have shown that electrostatic and steric factors, rather than hydrophobicity, can be the primary determinants of antagonistic effects for certain piperazine derivatives. nih.gov

The development of QSAR models relies on a dataset of compounds with known activities. The predictive power of the model is then validated using a test set of compounds that were not used in the model's creation. mdpi.com

High-Throughput Screening (HTS) as a Discovery Paradigm

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. youtube.com This automated process can assess millions of compounds in a short period, identifying "hits" that can serve as starting points for further optimization. youtube.comresearchgate.net

In the context of piperazine-based compounds, HTS can be employed to screen extensive compound libraries for initial leads. nih.gov The identified hits from an HTS campaign are then subjected to further investigation, including dose-response studies and secondary assays, to confirm their activity and selectivity. While HTS is a powerful tool for hit identification, it is important to note that a significant percentage of the screened library is expected to be inactive. youtube.com The subsequent process of hit-to-lead optimization is where medicinal chemistry strategies, including SAR studies and rational design, play a critical role in transforming a preliminary hit into a viable drug candidate.

The combination of HTS for initial discovery and subsequent rational design based on SAR principles provides a powerful and efficient paradigm for the development of novel piperazin-2-one derivatives with therapeutic potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.